3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
CAS No.:
Cat. No.: VC15500741
Molecular Formula: C23H18ClN3O6
Molecular Weight: 467.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18ClN3O6 |
|---|---|
| Molecular Weight | 467.9 g/mol |
| IUPAC Name | [3-[(E)-[[2-(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
| Standard InChI | InChI=1S/C23H18ClN3O6/c1-15-9-10-21(20(11-15)27(30)31)32-14-22(28)26-25-13-16-5-4-6-17(12-16)33-23(29)18-7-2-3-8-19(18)24/h2-13H,14H2,1H3,(H,26,28)/b25-13+ |
| Standard InChI Key | BGOHWGFOLSNCGZ-DHRITJCHSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Introduction
The compound 3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic molecule that belongs to the class of hydrazone derivatives. These compounds are formed by the reaction of hydrazine or its derivatives with carbonyl compounds and often exhibit significant biological activity, making them valuable in medicinal chemistry and organic synthesis.
Synthesis and Reaction Conditions
The synthesis of 3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of the hydrazone linkage. The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Continuous flow reactors may be used in industrial settings to enhance efficiency and reduce waste during production.
Synthesis Steps
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Preparation of Starting Materials: This involves synthesizing the necessary carbonyl compound and hydrazine derivative.
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Formation of Hydrazone Linkage: The reaction between the carbonyl compound and hydrazine derivative under appropriate conditions.
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Attachment of Phenoxy and Chlorobenzoate Groups: This step involves further functionalization of the hydrazone derivative with the desired groups.
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR can be used to characterize the compound. For example, IR spectroscopy can help identify functional groups like the hydrazone linkage and ester groups.
Potential Applications
Hydrazone derivatives, including 3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate, have potential applications in medicinal chemistry due to their biological activity. They can be used as intermediates in the synthesis of drugs or as active pharmaceutical ingredients themselves.
Biological Activity
The biological activity of hydrazone derivatives can vary widely depending on their structure. They have been studied for their antimicrobial, antiviral, and anticancer properties.
Data Table: Comparison with Similar Compounds
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